5-methyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. The specific structure of this compound suggests it may interact with various biological targets, making it a subject of interest for further research.
The compound can be identified by its unique chemical structure and is cataloged under various databases for chemical substances. It can be synthesized through specific chemical reactions involving precursors such as hydrazine derivatives and aromatic compounds.
This compound is classified as a pyrazole derivative, which is a five-membered ring containing two nitrogen atoms. Pyrazoles have been extensively studied for their pharmacological properties, including their role as anti-inflammatory agents and in cancer therapy.
The synthesis of 5-methyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide typically involves several steps:
Technical details about specific conditions (e.g., temperature, solvent choice) can vary based on the exact synthetic route employed.
The molecular formula for this compound is C20H22N4O2, indicating it contains 20 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms. The structure features:
The structural representation can be described using SMILES notation: CC1=NN(C(=O)N2C=CC(=C2C(=O)N(C)C)C=C1)C=C(C=C2)C. This notation provides insights into the connectivity of atoms within the molecule.
The compound can participate in various chemical reactions typical for pyrazole derivatives:
Technical details about reaction conditions (e.g., catalysts, temperatures) are crucial for optimizing yields and purity.
The mechanism of action for 5-methyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide likely involves:
Data from pharmacological studies would be necessary to elucidate specific interactions and pathways involved.
The physical properties of this compound include:
Chemical properties include:
Relevant data from analytical techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry would provide further insights into these properties.
5-methyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide has potential applications in:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5